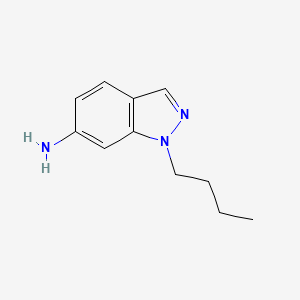
1-Butyl-1h-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The compound’s unique structure, featuring a butyl group attached to the nitrogen atom of the indazole ring, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of 1-Butyl-1H-indazol-6-amine may involve large-scale synthesis using optimized catalytic processes to ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Applications De Recherche Scientifique
1-Butyl-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Butyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
1H-indazole-6-amine: Lacks the butyl group but shares the core indazole structure.
2H-indazole: Another tautomer of indazole with different stability and reactivity.
6-substituted indazoles: Compounds with various substituents at the 6-position, exhibiting diverse biological activities.
Uniqueness: 1-Butyl-1H-indazol-6-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
1-butylindazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h4-5,7-8H,2-3,6,12H2,1H3 |
Clé InChI |
ICIIEHPKFUJZBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=CC(=C2)N)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)



![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)



![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
